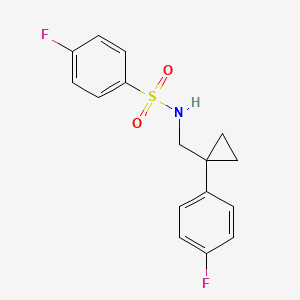
4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with fluorine atoms and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is treated with a cyclopropanating agent.
Introduction of the fluorine atoms: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide, which allows for the direct fluorination of aromatic compounds.
Sulfonamide formation: The final step involves the reaction of the fluorinated cyclopropylbenzene with a sulfonamide precursor under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases, given its structural features that are common in many bioactive molecules.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamide compounds act by inhibiting enzymes or interfering with metabolic pathways. The fluorine atoms and cyclopropyl group may enhance its binding affinity and specificity for certain molecular targets, leading to its desired biological effects.
類似化合物との比較
N-fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.
Cyclopropyl 4-fluorophenyl ketone: Another fluorinated cyclopropyl compound with different functional groups.
Uniqueness: 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both fluorine atoms and a cyclopropyl group can enhance its stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-13-3-1-12(2-4-13)16(9-10-16)11-19-22(20,21)15-7-5-14(18)6-8-15/h1-8,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQMBZOYDTBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-10-(4-fluoro-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2477029.png)
![N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2477032.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)
![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)
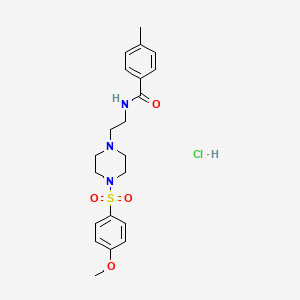
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)
![ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2477039.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)
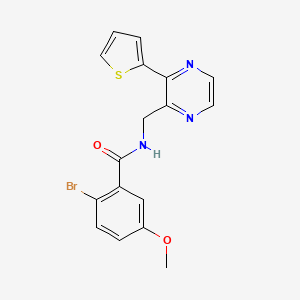
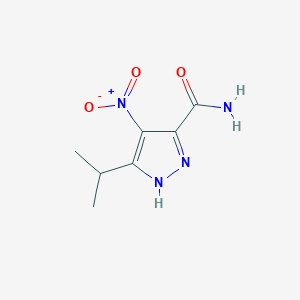
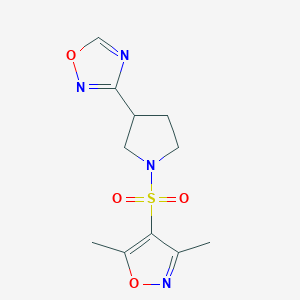
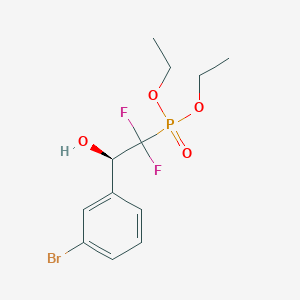
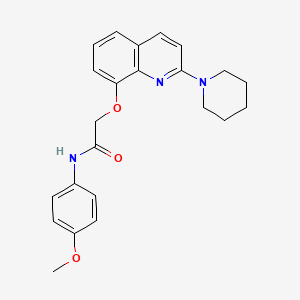
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)
